molecular formula C6H13O8P B1607315 beta-L-fucose 1-phosphate CAS No. 28553-11-9

beta-L-fucose 1-phosphate

Cat. No. B1607315
CAS RN: 28553-11-9
M. Wt: 244.14 g/mol
InChI Key: PTVXQARCLQPGIR-SXUWKVJYSA-N
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Description

Beta-L-fucose 1-phosphate is a small molecule with the molecular formula C6H13O8P . It is also known by other names such as 6-Deoxy-1-O-phosphono-β-L-galactopyranose . It is a key metabolite in human-gut microbiome interactions .


Synthesis Analysis

Beta-L-fucose 1-phosphate is synthesized by the enzyme GTP fucose pyrophosphorylase (GFPP), which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .


Molecular Structure Analysis

The molecular structure of beta-L-fucose 1-phosphate consists of 6 carbon atoms, 13 hydrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure is characterized by 5 defined stereocentres .


Chemical Reactions Analysis

Beta-L-fucose 1-phosphate is a substrate and product to identify, differentiate and characterize GTP fucose pyrophosphorylase (GFPP) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .


Physical And Chemical Properties Analysis

Beta-L-fucose 1-phosphate has a density of 1.8±0.1 g/cm3, a boiling point of 519.4±60.0 °C at 760 mmHg, and a flash point of 267.9±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . It is soluble in water at 50 mg/mL .

Scientific Research Applications

Mechanism of Action

Target of Action

Beta-L-fucose 1-phosphate, also known as Fucose 1-phosphate, primarily targets the enzyme fucokinase . This enzyme is responsible for converting L-fucose to fucose-1-phosphate . Another target of beta-L-fucose 1-phosphate is GTP fucose pyrophosphorylase (GFPP) , which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose .

Mode of Action

The compound interacts with its targets by serving as a substrate. In the presence of ATP, fucokinase catalyzes the conversion of L-fucose to fucose-1-phosphate . This fucose-1-phosphate can then be used by GFPP to form GDP-beta-L-fucose .

Biochemical Pathways

Beta-L-fucose 1-phosphate participates in the fructose and mannose metabolism pathway . It is involved in the synthesis of GDP-fucose, which is the donor substrate for all fucosyltransferase . This pathway involves the phosphorylation of L-fucose to form beta-L-fucose-1-phosphate, and then condensation of the beta-L-fucose-1-phosphate with GTP by fucose-1-phosphate guanylyltransferase to form GDP-beta-L-fucose .

Pharmacokinetics

It is known that l-fucokinase activity, which converts l-fucose to fucose-1-phosphate, can be detected in varied tissues within an animal .

Result of Action

The action of beta-L-fucose 1-phosphate leads to the formation of GDP-beta-L-fucose . This is a crucial step in the biosynthesis of fucosylated carbohydrate structures, which are involved in a variety of biological and pathological processes in eukaryotic organisms including tissue development, angiogenesis, fertilization, cell adhesion, inflammation, and tumor metastasis .

Action Environment

The action of beta-L-fucose 1-phosphate is influenced by the presence of other compounds in the environment. For example, the enzyme fucokinase requires ATP to catalyze the conversion of L-fucose to fucose-1-phosphate

Future Directions

Beta-L-fucose 1-phosphate may be used to generate new fucosylation donor substrates for use in glycan fucosylation research . Modulating fucose metabolism could be key to controlling host-gut microbiome interactions .

properties

IUPAC Name

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVXQARCLQPGIR-SXUWKVJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310005
Record name β-L-Fucopyranosyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fucose 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-L-fucose 1-phosphate

CAS RN

16562-59-7, 28553-11-9
Record name β-L-Fucopyranosyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16562-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fucopyranosyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-L-Fucopyranosyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fucose 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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